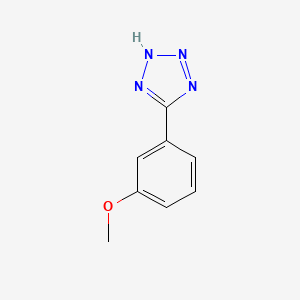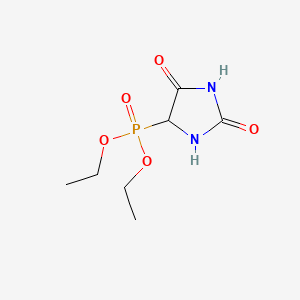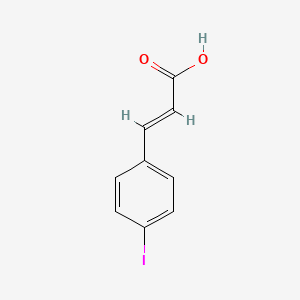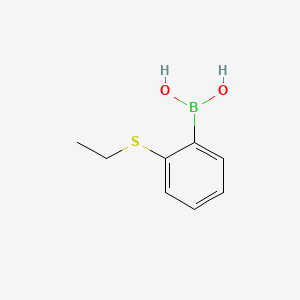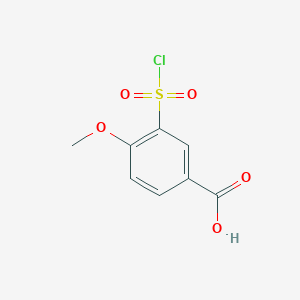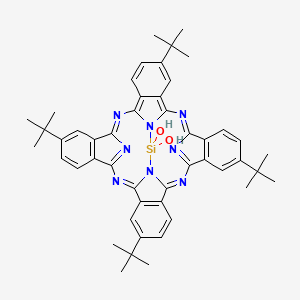
硅2,9,16,23-四叔丁基-29H,31H-酞菁二氢氧化物
描述
Silicon 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine dihydroxide is a compound with the empirical formula C48H50N8O2Si. It has a molecular weight of 799.05 . This compound is used as a dye, with a dye content of 80% .
Molecular Structure Analysis
The compound has a complex structure with silicon, nitrogen, oxygen, and carbon atoms. The silicon atom is coordinated to two oxygen atoms forming a dihydroxide group .Physical And Chemical Properties Analysis
This compound is a solid with a melting point of over 300°C . It exhibits a maximum absorption at 678 nm .科学研究应用
有机电子学
酞菁衍生物已被用作基于其朗缪尔-布洛杰(LB)薄膜的有机薄膜晶体管(OTFT)中的半导体层。这些衍生物表现出有希望的电子特性,使其适用于场效应晶体管,在其中它们可以作为p沟道半导体。这些薄膜的分子有序和电子特性已得到彻底检查,揭示了它们在有机电子学中的潜力(Xiao 等人,2003)。
光动力疗法
硅(IV)酞菁已被研究其光物理和生物学特性,特别是在光动力疗法(PDT)中。这些化合物表现出高溶解性、在特定溶剂中不聚集以及对各种癌细胞系显着的光细胞毒性。这些衍生物在光照下产生活性氧的能力使它们成为靶向癌症治疗的潜在候选者(Lo 等人,2007)。
超分子化学
新型液晶冠醚取代酞菁的研究为超分子化学开辟了新途径。这些化合物自组装成分子电缆和网络,可以被认为是离子的分子线和通道。它们独特的组装行为和与金属离子的相互作用突出了它们在开发分子电子学和离子电子学方面的潜力(Nostrum 等人,1995)。
电聚合
可电聚合的硅(IV)酞菁衍生物的设计和合成证明了它们在形成导电聚合物中的用途。由于其电聚合特性,这些材料在电子器件中显示出潜力,可以控制这些特性以形成导电层和结构(Bıyıklıoğlu & Alp,2015)。
非线性光学性质
硅酞菁衍生物已被探索其非线性光学性质,特别是在光学限制和光子应用方面。这些研究揭示了酞菁纳米晶体和纳米共轭物在增强光学限制响应方面的潜力,使其适用于保护光学传感器和人眼免受高强度光源的伤害(Matshitse & Nyokong,2020)。
安全和危害
The compound is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3. It may cause respiratory irritation. Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
未来方向
属性
IUPAC Name |
4,13,22,31-tetratert-butyl-38,38-dihydroxy-9,18,27,36,37,39,40,41-octaza-38-siladecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2(7),3,5,8,10(41),11(16),12,14,17,19,21,23,25,27,29(34),30,32,35(40)-nonadecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H50N8O2Si/c1-45(2,3)25-13-17-29-33(21-25)39-49-37(29)51-43-36-24-28(48(10,11)12)16-20-32(36)42-54-40-34-22-26(46(4,5)6)14-18-30(34)38(50-40)52-44-35-23-27(47(7,8)9)15-19-31(35)41(53-39)55(44)59(57,58)56(42)43/h13-24,57-58H,1-12H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJFELPKNFDSGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C3=NC4=C5C=C(C=CC5=C6N4[Si](N7C(=NC2=N3)C8=C(C7=NC9=NC(=N6)C1=C9C=CC(=C1)C(C)(C)C)C=C(C=C8)C(C)(C)C)(O)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H50N8O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399066 | |
| Record name | Silicon 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine dihydroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
799.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85214-70-6 | |
| Record name | Silicon 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine dihydroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Silicon 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine dihydroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does SiPc interact with bacteria and what are the downstream effects?
A: SiPc acts as a photosensitizer, meaning it generates reactive oxygen species (ROS) upon excitation by light. [] In this study, SiPc was loaded into mesoporous silica-coated upconversion nanoparticles (UCNPs). Upon near-infrared (NIR) irradiation, the UCNPs emitted visible light, which excited the SiPc. This excited SiPc then interacted with surrounding oxygen molecules, generating ROS that are toxic to bacteria. [] These ROS cause significant damage to bacterial cell structures, ultimately leading to bacterial death. []
Q2: How does the functionalization of the UCNP shell impact SiPc's efficacy?
A: The research demonstrates that the functionalization of the UCNP shell influences SiPc's efficacy by affecting its penetration depth into the mesoporous silica. [] This directly impacts the efficiency of Förster resonance energy transfer (FRET) from the UCNP core to the loaded SiPc. [] Different functionalizations can enhance or hinder SiPc's penetration, thereby modulating the intensity of FRET and ultimately influencing the generation of ROS and the bactericidal effect. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





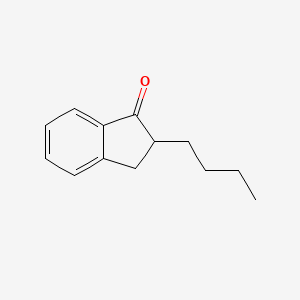

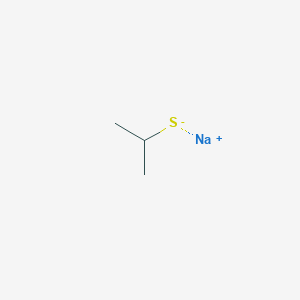
![2,2-Dichloro-1-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethanone](/img/structure/B1587551.png)
